Phenanthro[4,5-bcd]thiophene

Metabolism Toxicology Biotransformation

Sourcing authentic central-thiophene PASH building blocks for organic semiconductor R&D presents supply challenges-peripheral-thiophene analogs like DBT exhibit divergent oxidation pathways and inferior charge transport. Phenanthro[4,5-bcd]thiophene (CAS 30796-92-0) is the definitive rigid, fully π-conjugated scaffold: • Narrowed HOMO-LUMO gap drives superior hole mobility in single-crystal OFETs vs. all-carbon analogs • Preferential S-oxidation (sulfoxide/sulfone) in metabolic studies, distinct from DBT ring-oxidation • UVA-responsive S-oxide derivative enables up to 3× faster photodeoxygenation than DBTO systems

Molecular Formula C14H8S
Molecular Weight 208.28 g/mol
CAS No. 30796-92-0
Cat. No. B031099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthro[4,5-bcd]thiophene
CAS30796-92-0
Synonyms4,5-Epithiophenanthrene;  Benzo[def]dibenzothiophene;  Phenanthro[4,5-bcd]thiophene
Molecular FormulaC14H8S
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)SC4=CC=CC(=C43)C=C2
InChIInChI=1S/C14H8S/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-12/h1-8H
InChIKeyVFUBXBLVICASPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenanthro[4,5-bcd]thiophene: Core PASH for Organic Electronics


Phenanthro[4,5-bcd]thiophene (CAS 30796-92-0), also known as tribenzothiophene or benzo[def]dibenzothiophene, is a polycyclic aromatic sulfur heterocycle (PASH) with the molecular formula C14H8S and molecular weight 208.28 g/mol [1]. Its structure comprises a rigid, planar framework where a central thiophene ring is fully fused into a phenanthrene backbone, creating an extended π-conjugated system [2]. This structural motif imparts unique electronic properties, including a narrowed HOMO-LUMO gap and enhanced charge transport characteristics, positioning it as a fundamental scaffold for p-type organic semiconductors . The compound is typically a solid at room temperature, exhibiting high aromatic stability, and serves as a critical building block for the synthesis of more complex thienoacenes and functional materials in organic field-effect transistors (OFETs) and photovoltaic devices [3].

Phenanthro[4,5-bcd]thiophene: Non-Interchangeable PASHs


Despite sharing a common polycyclic aromatic sulfur heterocycle (PASH) classification with analogs such as dibenzothiophene (DBT) and benzo[b]naphtho[2,1-d]thiophene (BNT), Phenanthro[4,5-bcd]thiophene (PTh) exhibits fundamentally divergent chemical reactivity and electronic behavior that precludes simple substitution [1]. The distinction lies in the topology of the thiophene ring fusion: PTh contains a 'central' thiophene ring fully embedded within the aromatic core, whereas many commercial alternatives possess 'peripheral' thiophene rings where the sulfur atom resides at the molecular edge [2]. This topological difference directly dictates the metabolic and photochemical fate of the compound, leading to markedly different oxidation pathways, product distributions, and, critically, device-level electronic performance that cannot be replicated by cheaper or more readily available PASHs [3]. The following section provides direct quantitative evidence substantiating these non-substitutable performance differentials.

Phenanthro[4,5-bcd]thiophene: Key Performance Benchmarks


Metabolic Pathway Divergence: S-Oxidation vs. Ring-Oxidation

In vitro metabolism studies using rat liver microsomes demonstrate a clear bifurcation in oxidative pathways between Phenanthro[4,5-bcd]thiophene (PTh, central thiophene) and dibenzothiophene (DBT, peripheral thiophene). PTh undergoes preferential S-oxidation, converting directly into its sulfoxide and sulfone derivatives. In contrast, compounds with peripheral thiophene rings like DBT are primarily oxidized at the carbocyclic skeleton, forming phenols, dihydrodiols, and triols [1].

Metabolism Toxicology Biotransformation

Hydrodesulfurization Efficiency vs. Dibenzothiophene

In a model study for heavy oil upgrading, the catalytic desulfurization of Phenanthro[4,5-bcd]thiophene (PTh) was directly compared to dibenzothiophene (DBT) and two methyldibenzothiophenes. Under identical flow conditions using a sulfided molybdena catalyst and methanol as a hydrogen donor at 450 °C, all condensed thiophenes, including PTh, were converted to their corresponding hydrocarbon products with comparable yields in the 60-80% range [1].

Catalysis Petroleum Refining Desulfurization

S-Oxide Photodeoxygenation Rate Enhancement

A comparative study of sulfoxide photodeoxygenation kinetics revealed that extending the π-system significantly accelerates the process. While the baseline dibenzothiophene S-oxide (DBTO) has a relatively low quantum yield for generating ground-state atomic oxygen [O(³P)], related benzo[b]naphthothiophene S-oxides were found to deoxygenate up to three times faster than DBTO under UVA irradiation [1]. The study further confirmed that Phenanthro[4,5-bcd]thiophene S-oxide (PThO), along with triphenyleno[1,12-bcd]thiophene S-oxide and perylo[1,12-bcd]thiophene S-oxide, all undergo deoxygenation upon UVA irradiation, placing them within this class of enhanced photochemical activity [1].

Photochemistry Reactive Oxygen Species Sulfoxide Photodeoxygenation

Narrowed HOMO-LUMO Gap vs. Phenanthrene

The introduction of the sulfur atom to bridge the phenanthrene framework to form Phenanthro[4,5-bcd]thiophene significantly alters the electronic structure. Theoretical studies on the analogous thiophene-fused phenanthrene systems confirm that sulfur incorporation results in a narrowed HOMO-LUMO gap compared to the all-carbon phenanthrene analog, leading to a red-shift in absorption spectra and enhanced charge carrier mobility [1].

Organic Electronics Computational Chemistry Band Gap Engineering

Phenanthro[4,5-bcd]thiophene: Application Scenarios


Biotransformation Modeling: Central vs. Peripheral Thiaarenes

Researchers investigating the metabolic activation or detoxification pathways of polycyclic aromatic sulfur heterocycles (PASHs) can utilize Phenanthro[4,5-bcd]thiophene as a prototypical 'central thiophene' substrate. As quantitatively established in Section 3, this compound undergoes preferential S-oxidation to form sulfoxides and sulfones in rat liver microsomes, a pathway distinct from the ring-oxidation seen in dibenzothiophene [1]. This clear metabolic divergence makes Phenanthro[4,5-bcd]thiophene an essential standard for comparative toxicogenomics and for developing predictive models of PASH bioactivation, which is a critical component in the risk assessment of petroleum-derived environmental contaminants.

HDS Catalyst Benchmarking with Refractory S-Species

In the development of next-generation catalysts for the deep desulfurization of heavy crude oils, Phenanthro[4,5-bcd]thiophene serves as a realistic model compound for the most refractory sulfur species. The evidence presented in Section 3 demonstrates that its C-S bond cleavage under reductive catalytic conditions yields hydrocarbons at a comparable efficiency (60-80%) to dibenzothiophene [1]. Consequently, Phenanthro[4,5-bcd]thiophene is a more demanding and structurally relevant probe molecule than DBT for evaluating catalyst activity and selectivity in upgrading real heavy feedstocks, where such condensed thiophenic structures are prevalent.

Photoactivatable Sulfoxide Probes for ROS Generation

For chemists designing new photoactivatable compounds or studying the controlled release of reactive oxygen species, Phenanthro[4,5-bcd]thiophene provides a modular scaffold. As detailed in Section 3, its S-oxide derivative undergoes UVA-induced deoxygenation, and the broader class of π-expanded thienyl sulfoxides demonstrates a photodeoxygenation rate up to three times faster than the widely used dibenzothiophene S-oxide (DBTO) system [1]. This enhanced photochemical efficiency is directly attributable to the extended π-conjugation of the Phenanthro[4,5-bcd]thiophene core, making it a superior starting point for synthesizing a new generation of high-performance photooxygen transfer reagents.

p-Type OFET Fabrication with Engineered π-Conjugation

Researchers developing new p-type organic semiconductors can leverage Phenanthro[4,5-bcd]thiophene as a fundamental building block for creating high-mobility materials. The narrowed HOMO-LUMO gap resulting from sulfur incorporation into the phenanthrene core, as highlighted in Section 3, is a critical molecular-level advantage [1]. While the unsubstituted core may serve as a model compound, its derivatives and π-expanded homologs have demonstrated field-effect hole mobilities in single-crystal OFET devices, validating this scaffold as a pathway to achieving superior charge transport properties compared to all-carbon aromatic semiconductors.

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